6-Bromo-1-indanone
Overview
Description
6-Bromo-1-indanone is an organic compound with the molecular formula C₉H₇BrO. It is a derivative of 1-indanone, where a bromine atom is substituted at the 6th position of the indanone ring. This compound is typically found as a white to yellow crystalline powder and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-indanone can be achieved through various methods. One common approach involves the bromination of 1-indanone. The reaction typically uses bromine (Br₂) in the presence of a solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .
Another method involves the cyclization of 3-(4-bromophenyl)propionic acid. This process uses trifluoromethanesulfonic acid as a catalyst in a solvent like dichloromethane. The reaction proceeds through a ring-closure mechanism to form this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The bromination process is carefully monitored to prevent over-bromination and to maintain the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed for oxidation reactions
Major Products
Substitution: Products include 6-amino-1-indanone or 6-thio-1-indanone.
Reduction: The major product is 6-bromo-1-indanol.
Scientific Research Applications
6-Bromo-1-indanone is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-1-indanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as monoamine oxidases (MAO). The bromine atom at the 6th position enhances its binding affinity to the enzyme’s active site, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, such as reduced oxidative stress and modulation of neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-indanone: Similar in structure but with a chlorine atom instead of bromine.
5-Bromo-1-indanone: Bromine atom is at the 5th position instead of the 6th.
6-Fluoro-1-indanone: Fluorine atom substituted at the 6th position.
Uniqueness
6-Bromo-1-indanone is unique due to the specific positioning of the bromine atom, which influences its reactivity and binding properties. The bromine atom at the 6th position provides distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
6-bromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQHEDQNODAFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163053 | |
Record name | 1-Indanone, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-39-1 | |
Record name | 1-Indanone, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Indanone, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-1-indanone in the synthesis of 5-Methanesulfonamido-6-(2,4-Difluorophenylthio)-1-Indanone?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 5-Methanesulfonamido-6-(2,4-Difluorophenylthio)-1-Indanone. The provided research article describes the preparation of the ethylene ketal of 5-nitro-6-bromo-1-indanone (compound 6) starting from N-(6-Bromo-5-indanyl)-acetamide (compound 1). [] This intermediate (compound 6) is then further modified to introduce the 6-thiosubstituted-5-amino indanone derivative (compound 10), showcasing the importance of this compound in building the core structure of the target molecule. []
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